4-Bromo-2-ethoxybenzyl alcohol
Overview
Description
Molecular Structure Analysis
The IUPAC name for 4-Bromo-2-ethoxybenzyl alcohol is (4-bromo-2-ethoxyphenyl)methanol . The InChI code is 1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of reactions. One of the most important reactions of alcohols is their oxidation to carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.09 . It is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Bromination in Organic Synthesis
Nakatani et al. (1984) studied the bromination of various benzyl alcohols, including derivatives similar to 4-Bromo-2-ethoxybenzyl alcohol, focusing on how substituents' electronegativity affects product formation. This research is significant in the field of organic synthesis, particularly in the bromination of aromatic nuclei (Nakatani et al., 1984).
Marine Algae and Bromophenols
Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, which bear structural similarities to this compound. These compounds were analyzed for their structure and potential biological activities, highlighting the significance of natural bromophenols in medicinal chemistry and natural product research (Xu et al., 2004).
Photocatalytic Oxidation
Higashimoto et al. (2009) researched the photocatalytic oxidation of benzyl alcohols, including derivatives, into corresponding aldehydes using titanium dioxide. This study contributes to understanding the photocatalytic reactions of compounds like this compound and their applications in environmental and synthetic chemistry (Higashimoto et al., 2009).
Synthesis of Polycyclic Aromatic Hydrocarbons
Iwasaki et al. (2015) demonstrated the use of o-Bromobenzyl alcohol, a compound structurally related to this compound, in synthesizing polycyclic aromatic hydrocarbons through palladium-catalyzed reactions. This research is relevant for synthesizing complex organic molecules and potential applications in material science (Iwasaki et al., 2015).
Aldehyde Synthesis
Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is structurally related to this compound, demonstrating their utility in aldehyde synthesis. This research has implications in synthetic organic chemistry, particularly in the field of protecting group strategies (Curran & Yu, 1992).
Safety and Hazards
Properties
IUPAC Name |
(4-bromo-2-ethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHSHCSQMPIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742666 | |
Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094750-85-2 | |
Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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